4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol
Description
4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a cyclopropylethylamine substituent at the 4-position of the cyclohexanol ring.
Properties
IUPAC Name |
4-(1-cyclopropylethylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(9-2-3-9)12-10-4-6-11(13)7-5-10/h8-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGURMVYVIDRQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including interaction studies, case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclohexanol backbone with an amino group and a cyclopropylethyl substituent. Its molecular formula is with a molecular weight of approximately 197.32 g/mol. The presence of both nitrogen and hydroxyl functional groups suggests potential interactions with various biological targets.
Interaction Studies
Research indicates that compounds with similar structures to 4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol often interact with neurotransmitter systems and ion channels. Preliminary studies suggest this compound may exhibit similar pharmacological properties, potentially affecting pathways associated with neurotransmission and cellular signaling.
Table 1: Comparison of Structural Analogues
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Aminomethyl)-3-methylcyclohexan-1-ol | C_{12}H_{19}N | Potential analgesic effects |
| 2-[[Cyclopropyl(propyl)amino]methyl]-4-methylcyclohexan-1-ol | C_{15}H_{23}N | Similar cyclopropyl structure |
| 4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol | C_{12}H_{19}N | Unique cyclopropylethyl group |
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol.
- Neurotransmitter Interaction : A study conducted on a related compound showed significant binding affinity to serotonin receptors, suggesting that 4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol may also influence serotonergic pathways, which are crucial in mood regulation and anxiety disorders .
- Analgesic Properties : Another case study highlighted the analgesic effects of structurally similar compounds in animal models, indicating that 4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol could possess pain-relieving properties .
- Antimicrobial Activity : Research on compounds with similar functionalities revealed promising antibacterial activity against various pathogens, suggesting that this compound might also exhibit antimicrobial properties .
The mechanisms by which 4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol operates are still under investigation. However, based on the behavior of analogous compounds, it is hypothesized that:
- Receptor Binding : The amino group may facilitate binding to specific receptors, influencing neurotransmitter release.
- Ion Channel Modulation : The structural characteristics suggest potential modulation of ion channels involved in neuronal excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino-Substituted Cyclohexanol Derivatives
- 4-((4-Methyl-1-phenylpentan-3-yl)amino)cyclohexan-1-ol (4j) Structure: Features a phenylpentyl side chain instead of a cyclopropylethyl group. Synthesis: Prepared via reductive amination (64% yield) and purified via SCX chromatography and reverse-phase flash chromatography . Properties: Higher lipophilicity due to the phenyl group, likely impacting bioavailability compared to the cyclopropyl analog.
- 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride (CAS 356539-58-7) Structure: Cyclohexene ring instead of cyclohexanol, with a cyclopropylmethylamine group.
Cyclohexanol Derivatives with Branched Alkyl Substituents
- 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3) Structure: Bulky cyclohexyl-propyl substituent at the 4-position. Molecular Weight: 224.387 g/mol (vs. ~225–250 g/mol for cyclopropylethylamino analogs). Applications: Used in industrial intermediates; its steric bulk may limit membrane permeability compared to smaller substituents like cyclopropyl .
- 4-Methyl-1-(propan-2-yl)cyclohexan-1-ol (p-Menthan-4-ol) Structure: Isopropyl and methyl substituents on cyclohexanol. Properties: A menthol analog with known cooling effects; the isopropyl group enhances volatility compared to cyclopropyl derivatives .
Pharmacologically Active Cyclohexanol Derivatives
- CP-55,940 ([(-)-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-[3-hydroxypropyl]cyclohexan-1-ol]) Structure: Dimethylheptyl side chain and hydroxypropyl group. Relevance: High cannabinoid receptor affinity (Kd = 675 pM) due to branched alkyl chains. The cyclopropyl group in 4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol may mimic this branching, but its smaller size could reduce receptor binding .
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (CAS 2059971-11-6)
Key Data Table
Research Implications
- Receptor Binding: Cyclohexanol derivatives with branched alkyl chains (e.g., CP-55,940) show strong receptor interactions. The cyclopropyl group in the target compound may offer a balance between steric bulk and metabolic stability .
- Synthetic Feasibility : Analogous compounds like 4j demonstrate efficient synthesis (64% yield), suggesting that optimizing reaction conditions (e.g., aldehydes, reductants) could improve yields for the target compound .
- Physicochemical Properties : The cyclopropyl group likely enhances solubility compared to phenyl or cyclohexyl analogs, making the compound more suitable for drug delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
